Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a formyloxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxetane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis, reducing the environmental impact and improving the overall sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxetane derivatives, while reduction can produce different carbamate compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the oxetane ring.
Formyloxetane derivatives: Compounds with similar oxetane structures but different substituents.
Uniqueness
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate stands out due to its combination of a tert-butyl group, carbamate moiety, and formyloxetane ring. This unique structure imparts specific reactivity and properties that are not found in simpler or related compounds .
Eigenschaften
Molekularformel |
C9H15NO4 |
---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-2-formyloxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h4,6-7H,5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
InChI-Schlüssel |
BJYPEFZMBCMHFE-NKWVEPMBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1COC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.